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diazepane
CAS No.: 223786-22-9
Cat. No.: B8810621
\ J

Executive Summary & Technical Scope

Topic: N-Methyl-Homopiperazines (1-methyl-1,4-diazepanes) Primary Application: CNS
Ligands (Dopamine, Serotonin, Sigma receptors), Kinase Inhibitors, and Cytotoxic Agents. The
"Ring Expansion" Hypothesis: This guide evaluates the medicinal chemistry strategy of
expanding the classic 6-membered piperazine ring to the 7-membered homopiperazine. This
modification alters conformational entropy, basicity, and vector orientation of substituents, often
resulting in distinct selectivity profiles compared to piperazine bioisosteres.

Comparative SAR Analysis: Homopiperazine vs.
Piperazine[1]
Conformational Dynamics & Binding Topography

The transition from N-methyl-piperazine (6-membered) to N-methyl-homopiperazine (7-
membered) is not merely a change in size; it is a change in flexibility.

e Piperazine: Exists predominantly in a rigid chair conformation. Substituents are fixed in
axial/equatorial positions.
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o Homopiperazine: Adopts multiple low-energy twist-chair and twist-boat conformations. This

induced fit capability allows the scaffold to mold into cryptic pockets or accommodate bulky

hydrophobic residues that rigid piperazines cannot.

Case Study A: Antipsychotic Potency
(Dopamine/Serotonin)

In the development of haloperidol analogs (e.g., SYA 013), replacing the piperidine/piperazine

moiety with a homopiperazine ring significantly alters receptor affinity profiles.[1]

Table 1: Comparative Binding Affinity (

in nM) of Homopiperazine vs. Piperazine Analogs

Target Receptor

N-Methyl-
Homopiperazine
Analog (SYA 013
Class)

N-Methyl-
Piperazine Analog

SAR Insight

Dopamine D4

6.6 nM (High Potency)

> 50 nM

The 7-membered ring
favors the larger D4

binding pocket.

Dopamine D2

43.3 nM

~10-50 nM

Comparable affinity;
ring expansion does
not disrupt the

essential salt bridge.

5-HT2A

23.3nM

> 100 nM

Homopiperazine
flexibility allows better
pi-stacking alignment
in the serotonin
pocket.

Selectivity

High D4/D2 selectivity

Moderate/Low

Homopiperazine
drives subtype

selectivity.
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Data Source: Derived from comparative studies on SYA 013 and related haloperidol
bioisosteres [1].

Case Study B: Sigma Receptor Selectivity ( vs )

Sigma receptors are critical targets for cancer and neuropathic pain. N-alkyl-piperazines (e.g.,
BD1063) are often non-selective or

selective. N-substituted homopiperazines have emerged as superior scaffolds for
selectivity.

e Mechanism: The

pharmacophore requires a specific distance between the basic nitrogen and hydrophobic
aromatic domains. The extra methylene group in the homopiperazine ring (

bridge) extends this vector, optimizing the fit for

e Performance:

o Piperazine Ligands: Often show

o Homopiperazine Ligands: Can achieve
selectivity ratios > 40-fold [4].

Visualization: SAR Logic & Signaling

The following diagram illustrates the decision matrix for choosing between Piperazine and
Homopiperazine scaffolds based on desired pharmacological outcomes.
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Caption: Decision matrix for scaffold selection. Green path indicates advantages of
homopiperazine in achieving subtype selectivity (D4, Sigma-2).

Experimental Protocols (Self-Validating Systems)
Synthesis of N-Aryl-N'-Methyl-Homopiperazines

Objective: To synthesize a library of N-methyl-homopiperazine derivatives via nucleophilic
substitution or urea formation. Starting Material: 1-Methylhomopiperazine (CAS: 4318-37-0).[2]

[3]
Protocol Workflow:
e Reagent Setup:
o Dissolve 1-Methylhomopiperazine (1.0 eq) in anhydrous Dichloromethane (DCM).
o Add Triethylamine (TEA, 3.0 eq) as a proton scavenger.
o Validation Check: Ensure the system is under Nitrogen (
) atmosphere to prevent carbonate formation from air.

» Electrophile Addition:
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o Cool reaction to

o Dropwise add the Aryl Isocyanate or Aryl Chloride (1.0 eq).

o Causality: Slow addition prevents bis-alkylation or polymerization side reactions.

e Reaction & Monitoring:
o Stir at Room Temperature (RT) for 4—6 hours.

o Checkpoint: Monitor via TLC (Mobile phase: 8:2 Hexane:Ethyl Acetate).[4] The
disappearance of the basic homopiperazine spot (low

) confirms conversion.
o Workup:
o Quench with water. Extract with Ethyl Acetate.
o Wash organic layer with 10% Ammonium Chloride (

) to remove unreacted amine.

o Dry over Sodium Sulfate (

) and concentrate.[4]
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Caption: Synthetic workflow for N-functionalization of methyl-homopiperazine. The TLC
checkpoint ensures reaction completion before workup.

Radioligand Binding Assay (Sigma-2 Receptors)
Objective: Determine

values to assess SAR potency. Standard Ligand:
-DTG (1,3-Di-o-tolylguanidine).

* Membrane Prep: Homogenize rat liver (rich in
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) in ice-cold Tris-sucrose buffer. Centrifuge at 1000g (remove debris), then 31,0009 (pellet
membranes).

e Masking: Add (+)-pentazocine (100 nM) to the assay buffer.
o Causality: Pentazocine saturates

sites, ensuring that any displacement of
-DTG by the test compound is due to
binding only.
e Incubation: Incubate membranes + Test Compound +

-DTG for 120 min at

« Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5%
polyethyleneimine (reduces non-specific binding).

o Data Analysis: Calculate

and convert to

using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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